Pemigatinib

Catalog No.
S538936
CAS No.
1513857-77-6
M.F
C24H27F2N5O4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemigatinib

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Description

The exact mass of the compound Pemigatinib is 487.2031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.

Ongoing Research

Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.

Biomarker Development

An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].

Pemigatinib is a small molecule kinase inhibitor specifically targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. It is primarily utilized in the treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma, especially in patients with specific FGFR2 gene fusions or rearrangements. Pemigatinib was granted accelerated approval by the Food and Drug Administration on April 17, 2020, based on its efficacy in clinical trials involving patients who had previously undergone treatment for their cancer .

Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].

The mechanism of action of pemigatinib involves the inhibition of FGFR phosphorylation and subsequent signaling pathways that promote tumor cell proliferation. This inhibition leads to decreased cell viability in cancer cell lines with activating FGFR alterations such as amplifications, fusions, or mutations. The binding of pemigatinib to the ATP-binding pocket of FGFRs stabilizes the inactive form of the receptor, effectively blocking downstream signaling pathways that are critical for tumor growth .

Pemigatinib exhibits potent antitumor activity, with an IC50 value of less than 2 nM against FGFR1, FGFR2, and FGFR3. In preclinical studies using mouse xenograft models, pemigatinib demonstrated significant suppression of tumor growth in cancers characterized by FGFR alterations. In particular, it has shown efficacy against cholangiocarcinoma with oncogenic FGFR2 fusions . The drug also interacts with other signaling pathways, including those involving ERK1/2 and STAT5, further contributing to its antitumor effects .

The synthesis of pemigatinib involves multi-step organic reactions that typically include:

  • Formation of the Tricyclic Core: This step usually involves cyclization reactions to create the tricyclic structure central to pemigatinib's activity.
  • Functional Group Modifications: Introduction of various functional groups to enhance solubility and bioactivity.
  • Final Coupling Steps: These may involve coupling reactions to attach moieties that improve pharmacokinetic properties.

While specific synthetic routes are proprietary, they generally follow established organic synthesis methodologies for complex organic compounds .

Pemigatinib is primarily indicated for:

  • Treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.
  • Potential use in other malignancies exhibiting similar FGFR genetic alterations.

Clinical trials have established its efficacy in specific patient populations, highlighting its role as a targeted therapy in oncology .

Pemigatinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions with other agents that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inducers can reduce pemigatinib levels, while inhibitors can increase toxicity due to elevated drug concentrations. Monitoring and dose adjustments are recommended when used alongside such medications .

Adverse effects associated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, and fatigue, necessitating careful patient management during therapy .

Pemigatinib belongs to a class of fibroblast growth factor receptor inhibitors that includes:

  • Erdafitinib: Another FGFR inhibitor used for bladder cancer; it has a different binding profile and pharmacokinetic properties.
  • Infigratinib: Similar in target but differs in structural components and specific indications.
  • Futibatinib: A newer agent targeting FGFRs with distinct structural characteristics.

Comparison Table

CompoundTargeted FGFRsIC50 (nM)Unique Features
Pemigatinib1, 2, 3<2Effective against cholangiocarcinoma
Erdafitinib1, 2~1.2Approved for bladder cancer
Infigratinib1, 2~0.9Different solubilizing group
Futibatinib1, 2~0.5Newest agent with unique binding mode

Pemigatinib's unique efficacy against specific genetic alterations in cholangiocarcinoma sets it apart from these similar compounds while sharing common mechanisms of action as a selective FGFR inhibitor .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

487.20311068 g/mol

Monoisotopic Mass

487.20311068 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BX7BL23K

Drug Indication

Pemigatinib is indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma in previously-treated adult patients with a fibroblast growth factor receptor 2 (FGFR2) fusion or other rearrangement as detected by an FDA-approved test. It is also indicated for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.
Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.
Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement
Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Pemigatinib is a fibroblast growth factor (FGF) receptor kinase inhibitor that is used to treat unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma, as well as myeloid or lymphoid neoplasms with FGFR rearrangements. Pemigatinib is associated with transient and usually mild-to-moderate elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy.

Absorption Distribution and Excretion

Following administration of a single oral dose of 13.5 mg pemigatinib, the median Tmax was 1.13 (0.50-6.00) hours. The steady state was reached within 4 days following repeated once daily dosing, with the median drug accumulation ratio of 1.63 (range 0.63 to 3.28). Steady-state concentration of pemigatinib increased in a dose-proportional manner over the dose range of 1 to 20 mg, which is about 0.07 to 1.5 times the recommended dose. The mean steady-state AUC and Cmax were 2620 nM x h (54% CV) and 236 nM, respectively.
Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.
The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.
Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme _in vitro_. Its specific metabolic pathway and resulting metabolites have not yet been characterized.

Wikipedia

Pemigatinib
Gallium_perrhenate

Biological Half Life

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean elimination half-life (t½) of pemigatinib was 15.4 (51.6% CV) hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Casadei C, Dizman N, Schepisi G, Cursano MC, Basso U, Santini D, Pal SK, De Giorgi U: Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors. Ther Adv Med Oncol. 2019 Nov 25;11:1758835919890285. doi: 10.1177/1758835919890285. eCollection 2019. [PMID:31803255]
Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]
Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]
Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]
FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use
FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

Explore Compound Types